5-Bromo-2-formylnicotinic acid
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Overview
Description
5-Bromo-2-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the 5-position and a formyl group at the 2-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-formylnicotinic acid typically involves the bromination of 2-formylnicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: 5-Bromo-2-carboxynicotinic acid.
Reduction: 5-Bromo-2-hydroxymethylnicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-formylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them promising candidates for new medications.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The bromine atom can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinic acid: Similar structure with a chlorine atom instead of a formyl group.
5-Bromo-2-hydroxynicotinic acid: Similar structure with a hydroxyl group instead of a formyl group.
5-Bromo-2-methylnicotinic acid: Similar structure with a methyl group instead of a formyl group.
Uniqueness
5-Bromo-2-formylnicotinic acid is unique due to the presence of both a bromine atom and a formyl group on the nicotinic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. The formyl group allows for further functionalization, while the bromine atom provides a site for substitution reactions, enhancing the compound’s versatility.
Properties
Molecular Formula |
C7H4BrNO3 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
5-bromo-2-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-4-1-5(7(11)12)6(3-10)9-2-4/h1-3H,(H,11,12) |
InChI Key |
KEXFEGFUOWCIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C=O)Br |
Origin of Product |
United States |
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